Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Pre-formulation Solubility enhancement Salt screening

Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (CAS 1219210-17-9) is a brominated tetrahydroisoquinoline (THIQ) derivative with the molecular formula C₁₁H₁₃BrClNO₂ and a molecular weight of 306.58 g/mol. The compound is supplied as a hydrochloride salt, which enhances its solid-state stability and aqueous solubility relative to the free base (CAS 1219170-24-7, MW 270.12).

Molecular Formula C11H13BrClNO2
Molecular Weight 306.58
CAS No. 1219210-17-9
Cat. No. B2712594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
CAS1219210-17-9
Molecular FormulaC11H13BrClNO2
Molecular Weight306.58
Structural Identifiers
SMILESCOC(=O)C1CC2=C(CN1)C=CC=C2Br.Cl
InChIInChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12;/h2-4,10,13H,5-6H2,1H3;1H
InChIKeyIJLORLGDTCOFRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-Bromo-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylate Hydrochloride (CAS 1219210-17-9): A Brominated Tetrahydroisoquinoline Building Block


Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (CAS 1219210-17-9) is a brominated tetrahydroisoquinoline (THIQ) derivative with the molecular formula C₁₁H₁₃BrClNO₂ and a molecular weight of 306.58 g/mol . The compound is supplied as a hydrochloride salt, which enhances its solid-state stability and aqueous solubility relative to the free base (CAS 1219170-24-7, MW 270.12) . It features a bromine atom at the 5-position of the THIQ scaffold and a methyl ester at the 3-position, providing two orthogonal reactive handles for downstream synthetic elaboration. The calculated partition coefficient (CLogP) is 2.197, indicating moderate lipophilicity suitable for CNS drug discovery programs . The compound is commercially available from multiple vendors with purity levels ranging from 95% to ≥98% .

Why Generic Substitution of Methyl 5-Bromo-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylate Hydrochloride Fails: The Critical Role of Regiochemistry, Salt Form, and Functional Handles


Tetrahydroisoquinoline derivatives are not interchangeable building blocks. The 5-bromo substitution pattern imparts distinct electronic and steric properties compared to the 6-bromo or 7-bromo regioisomers, which can dramatically alter cross-coupling reactivity and biological target engagement [1]. The methyl ester at the 3-position serves as a specific synthetic handle for hydrolysis to the carboxylic acid or direct amidation—functionality absent in simpler 5-bromo-THIQ analogs such as CAS 81237-69-6 [2]. Furthermore, the hydrochloride salt form provides superior aqueous solubility, higher bulk density, and improved long-term storage stability relative to the free base (CAS 1219170-24-7), which is critical for reproducible experimental outcomes in medicinal chemistry and process development . These structural nuances collectively mean that substituting one THIQ analog for another without rigorous validation risks introducing uncontrolled variables in SAR studies, cross-coupling yields, and pharmacokinetic profiling.

Quantitative Differentiation Evidence for Methyl 5-Bromo-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylate Hydrochloride Versus Closest Analogs


Hydrochloride Salt vs Free Base: Enhanced Aqueous Solubility and Solid-State Stability

The hydrochloride salt of methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (MW 306.58 g/mol) demonstrates improved aqueous solubility compared to the free base form (CAS 1219170-24-7, MW 270.12 g/mol). The salt form exhibits two hydrogen bond donors (from the protonated amine and chloride counterion) and three hydrogen bond acceptors, facilitating hydration and dissolution in polar media . In contrast, the free base is described as soluble only in organic solvents such as methanol and dichloromethane . The salt form's enhanced water solubility is critical for aqueous-phase reactions, biochemical assays requiring DMSO-water mixtures, and for processes where hydrochloride salts are the preferred input form for amide coupling or Boc-protection steps.

Pre-formulation Solubility enhancement Salt screening

Purity Gradients Across Suppliers: 95% to NLT 98% Enables Fit-for-Purpose Procurement

The target compound is commercially available at multiple purity tiers: 95% from Fluorochem (Product F036982) , 97% with batch-specific QC documentation (NMR, HPLC, GC) from Bidepharm (Product BD756450) , and NLT 98% from MolCore (Product MC818676) under ISO-certified quality systems . This purity range allows users to select the appropriate grade—95% for initial route scouting and scale-up, 97% with analytical certificates for SAR studies requiring batch-to-batch reproducibility, and ≥98% for late-stage intermediate use where impurity profiles must be minimized.

Quality control Purity specification Procurement

CLogP 2.197 Positions the Compound for CNS Drug Discovery Applications

The experimentally unreported but calculated CLogP for methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is 2.197 . This value falls within the optimal lipophilicity window (CLogP 2–4) associated with favorable blood-brain barrier (BBB) penetration and CNS target engagement [1]. By contrast, the more polar 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (the hydrolyzed free acid form) would have a significantly lower CLogP (estimated <0.5), limiting its passive BBB permeability. The methyl ester thus serves as a pro-lipophilic intermediate that can be unmasked to the acid post-coupling if desired, or retained to modulate physicochemical properties.

CNS drug discovery Lipophilicity Blood-brain barrier

5-Bromo Regiochemistry vs 6-Bromo and 7-Bromo Isomers: Impact on Cross-Coupling and Biological Activity

The 5-bromo substitution pattern on the tetrahydroisoquinoline scaffold is distinct from the 6-bromo (e.g., CAS 1233525-65-9 for methyl 7-bromo analog) and 7-bromo regioisomers. In related THIQ-based sigma-2 receptor ligands, the 5-bromo substituent was shown to be critical for maintaining σ2 receptor affinity, while alteration of the bromine position or replacement with a methyl group reduced σ1 receptor activity without affecting σ2 binding [1]. Additionally, the 5-position bromine on the benzo-fused ring is sterically less hindered than the 6- or 7-positions, which can influence palladium-catalyzed cross-coupling reaction rates and yields in Suzuki, Buchwald-Hartwig, and Sonogashira couplings . This positional advantage makes CAS 1219210-17-9 a preferred input for convergent synthetic strategies requiring efficient C–C or C–N bond formation at the 5-position.

Regioselectivity Cross-coupling SAR

Optimal Application Scenarios for Methyl 5-Bromo-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylate Hydrochloride Based on Verified Differentiation Evidence


CNS Drug Discovery: A Pre-Optimized Building Block for Blood-Brain Barrier Penetrant Compounds

With a CLogP of 2.197, the methyl ester form of this compound is ideally suited as a starting material for CNS-targeted medicinal chemistry programs. The moderate lipophilicity aligns with established CNS drug property guidelines (CLogP 2–4), enabling the synthesis of lead candidates with favorable passive BBB permeability . The 5-bromo handle permits late-stage diversification via cross-coupling without introducing additional polarity that would compromise CNS penetration. Research groups pursuing HDAC8-selective inhibitors have validated the tetrahydroisoquinoline-3-carboxylate scaffold as a privileged chemotype for CNS applications [1].

Sigma-2 Receptor Ligand Development: Leveraging the 5-Bromo Pharmacophoric Element

The 5-bromo substitution pattern has been established in the literature as a critical pharmacophoric element for sigma-2 (σ2) receptor affinity within the tetrahydroisoquinoline chemotype. Specifically, 5-bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxybenzamide demonstrated potent and selective σ2 receptor binding, and replacing the 5-bromo with a methyl group abolished σ1 receptor activity while preserving σ2 affinity . The target compound, as a 5-bromo-THIQ-3-carboxylate, can serve as a direct precursor for constructing analogous σ2-selective ligands through amide coupling at the 3-position ester.

Multi-Step Convergent Synthesis: Orthogonal Reactive Handles for Parallel Derivatization

The compound provides two chemically orthogonal functional groups: a methyl ester at the 3-position and an aryl bromide at the 5-position. The ester can be selectively hydrolyzed to the carboxylic acid, reduced to the alcohol, or directly converted to amides via coupling reagents, while the aryl bromide remains intact for subsequent Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling . This orthogonality enables convergent synthetic strategies where the THIQ core is elaborated in two independent directions, increasing synthetic efficiency. Procurement of the hydrochloride salt form ensures consistent stoichiometry in the initial coupling step, as the free amine is pre-activated as the HCl salt and can be neutralized in situ [1].

High-Reproducibility SAR Studies: Selecting the Appropriate Purity Grade for Batch-to-Batch Consistency

For structure-activity relationship (SAR) campaigns where subtle potency differences (<3-fold) must be reliably detected, the 97% pure material from Bidepharm with batch-specific QC certificates (NMR, HPLC, GC) provides documented proof of chemical identity and purity . For late-stage preclinical candidate synthesis where impurity profiles are scrutinized, the NLT 98% grade from MolCore manufactured under ISO-certified quality systems minimizes the risk of confounding biological activity from trace impurities [1]. This tiered purity availability allows research procurement to match the quality requirements of each project phase without over-specifying, optimizing budget allocation.

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